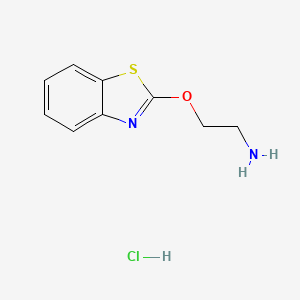

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride

Descripción general

Descripción

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is an organic compound with both amine and alcohol substituents . It is a colorless liquid with a faint fishlike odor . It is also known as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride .

Chemical Reactions Analysis

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is an organic compound that neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride is a colorless liquid with a faint fishlike odor . It is water-soluble . It is combustible but difficult to ignite . Combustion produces toxic oxides of nitrogen .Aplicaciones Científicas De Investigación

Synthesis of Metal Complexes

The compound serves as a ligand for the synthesis of metal complexes, particularly with molybdenum (VI) and vanadium (IV). These complexes are characterized by their non-electrolytic nature and are studied using various spectroscopic methods. They exhibit potential antimicrobial activities, which could be beneficial in medical research and pharmaceutical applications .

Agricultural Chemicals

As a derivative of dithiocarbamate, it can bind strongly to metals, which is advantageous in the development of agricultural chemicals. These chemicals can be used as fungicides or insecticides, providing a way to protect crops from pests and diseases .

Industrial Applications

The compound’s metal-binding properties make it suitable for industrial applications, such as the removal of heavy metals from wastewater. This is crucial for environmental protection and the treatment of industrial effluents .

Supramolecular Chemistry

Due to its ability to form stable metal-dithiocarbamate complexes, it can be used in supramolecular chemistry for the self-assembly of macrocycles, cages, and nanoparticles. This has implications for the development of new materials and nanotechnology .

Biological Research

In biological research, the compound’s complexes can be used to study the interaction between metals and biological molecules. This can lead to a better understanding of metalloproteins and enzymes that are essential for life processes .

Analytical Chemistry

The compound can be utilized as a chelating agent in analytical chemistry to facilitate the detection and quantification of metal ions in various samples. This is particularly useful in environmental monitoring and food safety testing .

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUCGYGACGWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethoxy)-1,3-benzothiazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)

![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)

![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)